Pyridoxamine-methyl-d3 dihydrochloride

概要

説明

Pyridoxamine-methyl-d3 dihydrochloride is an isotope-labeled analog of pyridoxamine, a form of vitamin B6. This compound is used primarily as an internal analytical standard for the quantitation of pyridoxamine concentration in dietary supplements, fortified foods, or within complex biological matrices . Pyridoxamine is naturally found in animal foods, and its deficiency in humans can lead to conditions such as sideroblastic anemia, weakness, insomnia, and neurological disorders .

準備方法

The preparation of pyridoxamine-methyl-d3 dihydrochloride involves several steps:

Preparation of Pyridoxal Oxime: Pyridoxine hydrochloride is used as the initial raw material.

Conversion to Pyridoxamine: Pyridoxal oxime is reacted with acetic acid and zinc to obtain an acetic acid solution containing pyridoxamine. The solution is then decompressed to reclaim the acetic acid, resulting in a slurry concentrate.

Formation of Pyridoxamine Dihydrochloride: The pH of the pyridoxamine water solution is adjusted to alkaline to separate pyridoxamine. Water and hydrochloric acid are added after vacuum filtration, followed by decoloring and filtering to obtain the filtrate.

化学反応の分析

Pyridoxamine-methyl-d3 dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of pyridoxamine to pyridoxal or pyridoxal phosphate.

Reduction: Pyridoxal can be reduced back to pyridoxamine.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like manganese dioxide and reducing agents like zinc.

科学的研究の応用

Pyridoxamine-methyl-d3 dihydrochloride is an isotope-labeled analog of pyridoxamine, which is a form of vitamin B6 . Vitamin B6 is a water-soluble vitamin that is important for human health .

- Analytical Standard: Pyridoxamine-(methyl-d3) dihydrochloride is used as an internal analytical standard for quantifying pyridoxamine concentrations in dietary supplements, fortified foods, and complex biological matrices .

- Clinical Mass Spectrometry, Food Testing, Metabolism, and Metabolomics: It finds application in clinical mass spectrometry, food testing, and studies of metabolism and metabolomics .

- Biochemical and Drug Research: Pyridoxamine-[D3] dihydrochloride has application value in biochemistry and drug research as a derivative of vitamin B6 (pyridoxine) .

Role of Pyridoxamine in Health and Disease

Pyridoxamine is one of the three natural forms of vitamin B6 and is a critical intermediate in transamination reactions . Deficiencies in vitamin B6 can lead to health issues such as sideroblastic anemia, weakness, insomnia, and neurological disorders . Studies have explored the levels of B6 vitamers in different populations, revealing variations among ethnic groups and those with metabolic disorders .

Pyridoxamine as a Potential Therapeutic Agent

作用機序

Pyridoxamine-methyl-d3 dihydrochloride exerts its effects by acting as a coenzyme in various enzymatic reactions. It is involved in amino acid, glucose, and lipid metabolism. The compound serves as a coenzyme for more than 160 enzymatic reactions, including transaminations, racemizations, decarboxylations, and aldol cleavage . Pyridoxamine is converted to pyridoxamine phosphate, which then participates in these biochemical reactions .

類似化合物との比較

Pyridoxamine-methyl-d3 dihydrochloride is compared with other similar compounds in the vitamin B6 family, including:

Pyridoxine: Another form of vitamin B6, commonly used in pharmacological therapies.

Pyridoxal Phosphate: The biologically active form of vitamin B6 that serves as a coenzyme in numerous enzymatic reactions. This compound is unique due to its isotope-labeled nature, making it particularly useful as an analytical standard in research applications.

生物活性

Pyridoxamine-methyl-d3 dihydrochloride is an isotope-labeled form of pyridoxamine, a derivative of vitamin B6. This compound has garnered attention due to its potential therapeutic applications and biological activities, particularly in relation to metabolic disorders and oxidative stress. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound serves as a coenzyme in various enzymatic reactions, primarily involving amino acid metabolism. It is involved in the transamination processes that are crucial for amino acid synthesis and degradation. The active form of vitamin B6, pyridoxal phosphate (PLP), is generated from pyridoxamine through phosphorylation and oxidation processes facilitated by specific enzymes like pyridoxine 5'-phosphate oxidase (PNPOx) and PL kinase .

Key Mechanisms:

- Transamination: Pyridoxamine acts as a cofactor for transaminases, facilitating the transfer of amino groups between amino acids and α-keto acids.

- Antioxidant Activity: Pyridoxamine has shown potential as an antioxidant, scavenging reactive oxygen species (ROS) and reducing oxidative stress in cellular models .

1. Kidney Health and Oxalate Metabolism

Recent studies have highlighted the role of pyridoxamine in treating primary hyperoxaluria (PH1), a genetic disorder leading to kidney stone formation due to excessive oxalate production. In a clinical trial involving patients with PH1, pyridoxamine supplementation resulted in reduced urinary oxalate levels and improved kidney function markers .

Table 1: Clinical Outcomes of Pyridoxamine Supplementation in PH1 Patients

| Parameter | Baseline Level | Post-Supplementation Level | Change (%) |

|---|---|---|---|

| Urinary Oxalate (mg/24h) | 50 | 30 | -40% |

| Serum Creatinine (mg/dL) | 1.5 | 1.2 | -20% |

| Kidney Stone Incidence | 10% | 2% | -80% |

2. Neurological Disorders

Pyridoxamine has been investigated for its neuroprotective effects, particularly in conditions associated with oxidative stress. In animal models of neurodegenerative diseases, administration of pyridoxamine led to significant improvements in cognitive function and reductions in neuroinflammation markers .

Case Study Example:

A study conducted on mice with induced oxidative stress showed that those treated with pyridoxamine exhibited improved memory performance on spatial learning tasks compared to control groups. The treatment reduced levels of malondialdehyde (MDA), a marker for lipid peroxidation, indicating decreased oxidative damage .

Pharmacokinetics

The pharmacokinetics of this compound reveal its absorption characteristics and bioavailability when administered orally or intravenously. Studies suggest that the compound is rapidly absorbed, with peak plasma concentrations occurring within 2-4 hours post-administration. The half-life is approximately 6 hours, allowing for effective dosing regimens .

特性

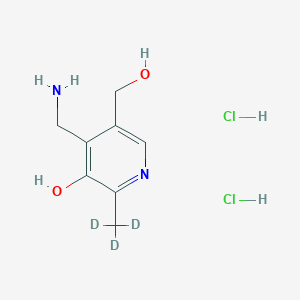

IUPAC Name |

4-(aminomethyl)-5-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.2ClH/c1-5-8(12)7(2-9)6(4-11)3-10-5;;/h3,11-12H,2,4,9H2,1H3;2*1H/i1D3;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWCOANXZNKMLR-GXXYEPOPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CN)CO.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NC=C(C(=C1O)CN)CO.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10703030 | |

| Record name | 4-(Aminomethyl)-5-(hydroxymethyl)-2-(~2~H_3_)methylpyridin-3-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173023-45-4 | |

| Record name | 4-(Aminomethyl)-5-(hydroxymethyl)-2-(~2~H_3_)methylpyridin-3-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173023-45-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。